An In-depth Technical Guide to 1-Methylpyrrolidine-d8 (CAS: 131857-29-9)
An In-depth Technical Guide to 1-Methylpyrrolidine-d8 (CAS: 131857-29-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylpyrrolidine-d8, a deuterated isotopologue of 1-methylpyrrolidine (B122478). It is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis and other applications. This document outlines its chemical and physical properties, provides a representative experimental protocol for its use in a bioanalytical workflow, and discusses a plausible synthetic approach.
Core Properties and Specifications
1-Methylpyrrolidine-d8, also known as N-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8, is a stable, non-radioactive isotopologue of 1-methylpyrrolidine where eight hydrogen atoms on the pyrrolidine (B122466) ring have been replaced with deuterium (B1214612).[1] This isotopic substitution results in a mass shift of +8 atomic mass units, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.
Physicochemical and Analytical Data
The following tables summarize the key quantitative data for 1-Methylpyrrolidine-d8 and its non-deuterated analog, 1-Methylpyrrolidine.
Table 1: Properties of 1-Methylpyrrolidine-d8 (CAS: 131857-29-9)
| Property | Value | Reference |
| Chemical Formula | C₅D₈H₃N | [1] |
| Molecular Weight | 93.20 g/mol | [1] |
| Exact Mass | 93.139363323 Da | [2] |
| Isotopic Purity | ≥98 atom % D | [1][3] |
| Chemical Purity | ≥99% (CP) | [1] |
| Boiling Point | 80-81 °C (lit.) | [1] |
| Density | 0.897 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.427 (lit.) | [1] |
| Mass Shift | M+8 | [1] |
Table 2: Properties of 1-Methylpyrrolidine (CAS: 120-94-5)
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁N | [4] |
| Molecular Weight | 85.15 g/mol | [4] |
| Boiling Point | 76-80 °C (lit.) | [4] |
| Density | 0.800 g/mL at 20 °C (lit.) | [4] |
| Refractive Index | n20/D 1.425 | [4] |
| Flash Point | -18 °C (closed cup) | [4] |
Experimental Protocols
The primary application of 1-Methylpyrrolidine-d8 is as an internal standard (IS) in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the use of 1-Methylpyrrolidine-d8 in a bioanalytical workflow for the quantification of 1-methylpyrrolidine in a biological matrix such as plasma. This protocol is a generalized adaptation based on established methodologies for similar small molecules.
Representative Bioanalytical Method Using 1-Methylpyrrolidine-d8 as an Internal Standard
1. Materials and Reagents
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Analytes: 1-Methylpyrrolidine, 1-Methylpyrrolidine-d8 (Internal Standard - IS)
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Biological Matrix: Human Plasma (or other relevant biological fluid)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade)
2. Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare by separately dissolving accurately weighed amounts of 1-methylpyrrolidine and 1-Methylpyrrolidine-d8 in methanol.
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Working Standard Solutions: Prepare by serial dilution of the 1-methylpyrrolidine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards at various concentrations.
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Internal Standard Working Solution (e.g., 50 ng/mL): Prepare by diluting the 1-Methylpyrrolidine-d8 stock solution with acetonitrile. The optimal concentration of the IS should be determined during method development.
3. Sample Preparation (Protein Precipitation)
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Pipette 50 µL of the plasma sample (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.
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Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
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Vortex the tubes for 2 minutes to precipitate plasma proteins.
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Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
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Inject an aliquot (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
4. LC-MS/MS Conditions (Illustrative)
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LC System: A suitable UHPLC or HPLC system.
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Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation from matrix components.
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Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Hypothetical):
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1-Methylpyrrolidine: Precursor ion (Q1) m/z 86.1 -> Product ion (Q3) m/z [To be determined by infusion]
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1-Methylpyrrolidine-d8 (IS): Precursor ion (Q1) m/z 94.2 -> Product ion (Q3) m/z [To be determined by infusion]
-
5. Data Analysis
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Quantification is based on the ratio of the peak area of the analyte (1-methylpyrrolidine) to the peak area of the internal standard (1-Methylpyrrolidine-d8).
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A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
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The concentration of 1-methylpyrrolidine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Synthesis Methodology
A potential route for the synthesis of 1-Methylpyrrolidine-d8 could involve a catalytic hydrogen-deuterium exchange on a suitable precursor. For example, a method employing a catalyst and a deuterium source like D₂O could be used to deuterate the pyrrolidine ring.
Visualizations
Logical Relationship of 1-Methylpyrrolidine-d8
The following diagram illustrates the relationship between 1-Methylpyrrolidine-d8 and its non-deuterated analog, highlighting its primary application.
References
- 1. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of deuterated methyl pyridines [inis.iaea.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
